molecular formula C29H28FN3O3 B2689851 N-cyclohexyl-2-(4-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide CAS No. 1224015-00-2

N-cyclohexyl-2-(4-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide

Cat. No.: B2689851
CAS No.: 1224015-00-2
M. Wt: 485.559
InChI Key: RQTCIRVHYWZOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(4-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a fluorobenzyl group, which can enhance its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(4-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate isocyanate under reflux conditions.

    Introduction of the Fluorobenzyl Group: The quinazolinone intermediate is then reacted with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

    Cyclohexylation: The final step involves the acylation of the intermediate with cyclohexylamine under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(4-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its quinazolinone core, which is known for various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.

    Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

    Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(4-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by binding to their active sites, while the fluorobenzyl group can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-(4-(1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide
  • N-cyclohexyl-2-(4-(1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide

Uniqueness

N-cyclohexyl-2-(4-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability and membrane permeability, making it a promising candidate for drug development.

Properties

IUPAC Name

N-cyclohexyl-2-[4-[1-[(2-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28FN3O3/c30-25-12-6-4-8-21(25)19-32-26-13-7-5-11-24(26)28(35)33(29(32)36)23-16-14-20(15-17-23)18-27(34)31-22-9-2-1-3-10-22/h4-8,11-17,22H,1-3,9-10,18-19H2,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTCIRVHYWZOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.